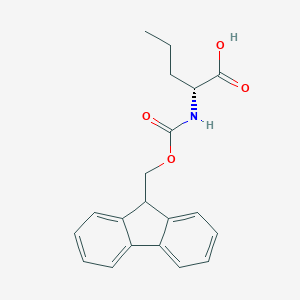
Fmoc-D-norvaline
Übersicht
Beschreibung
Fmoc-D-norvaline is a compound with the molecular formula C20H21NO4 . It is a standard building block used in the introduction of D-norvaline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is also used as a building block for peptide synthesis .
Synthesis Analysis
Fmoc-D-norvaline is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS). This method involves a cycle of coupling Fmoc-AA-OH to a solid polymeric resin and deprotection of Fmoc to liberate amino groups .
Molecular Structure Analysis
The molecular weight of Fmoc-D-norvaline is 339.4 g/mol . Its IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid . The compound has a white powder appearance .
Chemical Reactions Analysis
Fmoc-D-norvaline is involved in peptide synthesis reactions. The Fmoc group is one of the most widely used groups for the protection of amines in organic synthesis. This protecting group has found extensive application due to its easy removal under mildly basic conditions such as with piperidine, diethylamine, or morpholine .
Physical And Chemical Properties Analysis
Fmoc-D-norvaline is a white to slight yellow to beige powder . It has a melting point of 150 - 154 °C . The optical rotation is [a]20D = 20 ± 2 ° .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-D-Nva-OH: is primarily used in solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of amino acid residues to a growing peptide chain, which is anchored to an insoluble resin. The Fmoc group protects the amino group during synthesis and can be removed by mild base treatment, allowing for the next amino acid to be added.
Safety and Hazards
Zukünftige Richtungen
Peptide drug development, including compounds like Fmoc-D-norvaline, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Therefore, it can be expected that Fmoc-D-norvaline and similar compounds will continue to play a significant role in future peptide drug discovery and development .
Wirkmechanismus
Target of Action
Fmoc-D-Nva-OH, also known as Fmoc-D-norvaline, is primarily used in the field of peptide synthesis . It is a standard building block for the introduction of D-norvaline amino-acid residues by Fmoc solid-phase peptide synthesis . The primary targets of Fmoc-D-Nva-OH are the peptide chains that are being synthesized.
Mode of Action
Fmoc-D-Nva-OH interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Nva-OH are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Pharmacokinetics
Its bioavailability would be dependent on the specific experimental conditions, including the solvents used and the specific peptide synthesis method employed .
Result of Action
The result of Fmoc-D-Nva-OH’s action is the successful synthesis of a peptide with the D-norvaline amino acid incorporated into it . This can be used in the study of protein function, the development of new pharmaceuticals, and in various biochemical experiments.
Action Environment
The action of Fmoc-D-Nva-OH is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of Fmoc-D-Nva-OH . It is typically stored at a temperature between 2-30°C .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373244 | |
| Record name | Fmoc-D-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norvaline | |
CAS RN |
144701-24-6 | |
| Record name | Fmoc-D-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



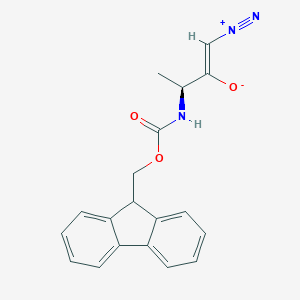
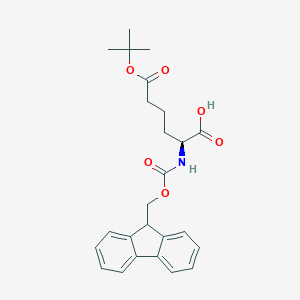
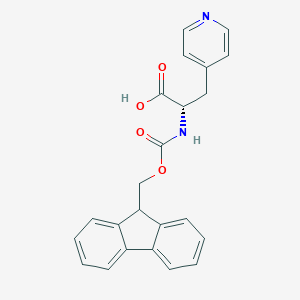
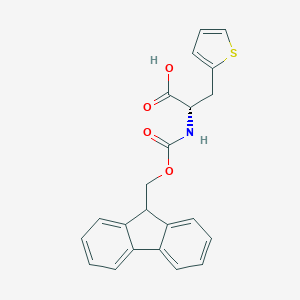
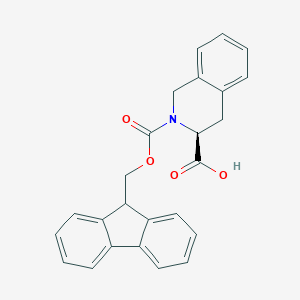
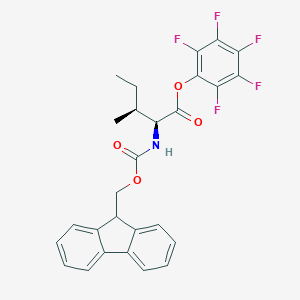
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)






